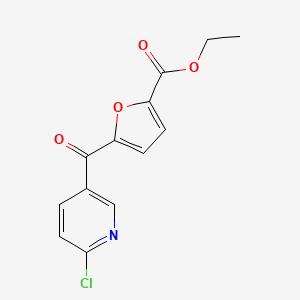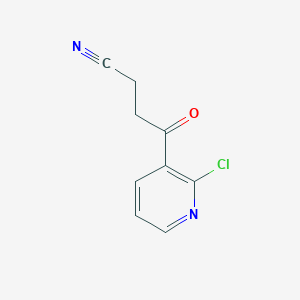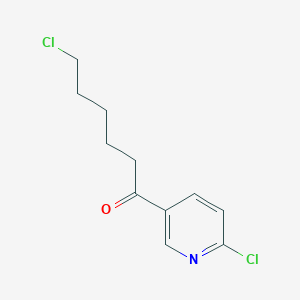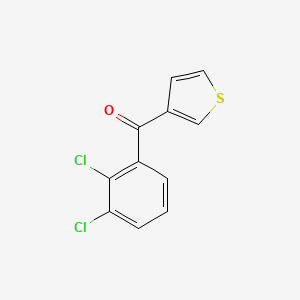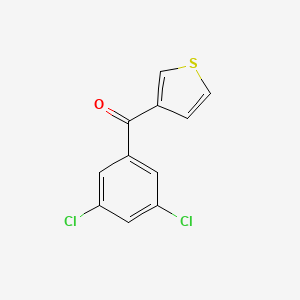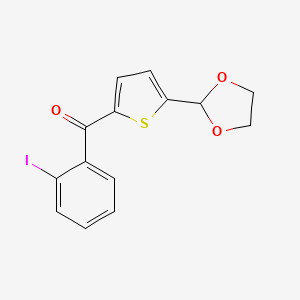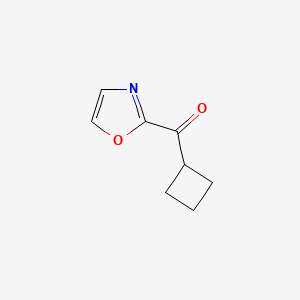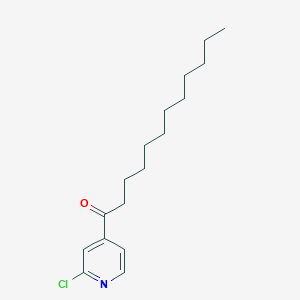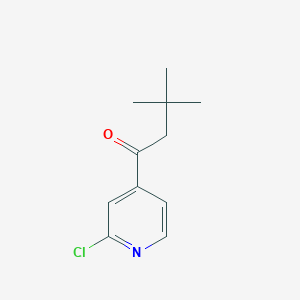
2,2,4-Trimethylpentane-d18
概要
説明
2,2,4-Trimethylpentane-d18, also known as Isooctane-d18, is a deuterated compound that has the molecular formula C8H18 . It is used primarily for research and development purposes .
Synthesis Analysis
In a study, aluminum nanoparticles were coated with 2,2,4-trimethylpentane to solve the problem of low activity of aluminum nanoparticles in combustion . The coating process resulted in the formation of 2,2,4-trimethylpentane (C8H18-Al) coated aluminum nanoparticles, which showed good thermal stability and a fast energy release rate .Molecular Structure Analysis
The molecular structure of 2,2,4-Trimethylpentane-d18 consists of eight carbon atoms and eighteen hydrogen atoms . The compound has a molecular weight of 132.34 g/mol . The exact mass and the monoisotopic mass of the compound are 132.253832001 g/mol .Chemical Reactions Analysis
One of the known chemical reactions involving 2,2,4-trimethylpentane is its reaction with OH radicals in the presence of NO at 298+/-2 K and atmospheric pressure of air .Physical And Chemical Properties Analysis
2,2,4-Trimethylpentane-d18 is a highly flammable liquid and vapor . It has a complexity of 54.9 and a topological polar surface area of 0 Ų . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound has a rotatable bond count of 2 .科学的研究の応用
Radiation Physics and Chemistry Applications
2,2,4-Trimethylpentane has garnered interest in the radiation physics and chemistry community, particularly for its applications in medical imaging techniques. A study by Chiari et al. (2014) focused on measuring total cross sections for positron scattering from 2,2,4-trimethylpentane, which can improve the accuracy of radiation detection devices and enhance estimates of charged-particle-induced damage in biomolecular systems (Chiari et al., 2014).
Chemical Reactions and Environmental Impact
The gas-phase reactions of OH radicals with 2,2,4-trimethylpentane in the presence of NO have been investigated, providing insights into the reaction pathways and mechanisms. This research by Aschmann et al. (2002) is crucial for understanding the environmental impact and chemical behavior of branched alkanes found in urban areas (Aschmann et al., 2002).
Photochemistry
Gowenlock et al. (1972) explored the photochemical reactions of 2,2,4-trimethylpentane, revealing the existence of multiple molecular primary processes. This research contributes to the field of photochemistry, particularly in understanding the behavior of hydrocarbons under ultraviolet radiation (Gowenlock et al., 1972).
Physical Properties and High-Pressure Behavior
Pádua et al. (1996) reported on the density and viscosity measurements of 2,2,4-trimethylpentane, extending knowledge to high-pressure and low-temperature regions. These properties are vital for various applications, including material science and engineering (Pádua et al., 1996).
Nanotechnology Applications
A recent study by Wang et al. (2023) highlighted the use of 2,2,4-trimethylpentane in nanotechnology, specifically in the coating of aluminum nanoparticles to enhance their combustion activity and stability. This represents a novel application in materials science (Wang et al., 2023).
Laboratory Techniques and Education
Amsterdamsky (1998) described a laboratory exercise using 2,2,4-trimethylpentane in a combination of extraction and distillation techniques, emphasizing its educational value in teaching important laboratory skills (Amsterdamsky, 1998).
Safety and Hazards
2,2,4-Trimethylpentane-d18 is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation and may cause drowsiness or dizziness . It is very toxic to aquatic life with long-lasting effects . In case of contact with skin or eyes, or if swallowed, medical attention should be sought immediately .
作用機序
Target of Action
2,2,4-Trimethylpentane-d18, also known as Isooctane-d18, is a stable isotope of Isooctane . It is primarily used in organic synthesis and as a solvent .
Mode of Action
As a solvent, it can dissolve a wide range of organic compounds, making it useful in various chemical reactions .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature with a density of 0820 g/mL at 25 °C .
Result of Action
It’s known that the compound is highly flammable and may be fatal if swallowed and enters airways . It can also cause skin irritation and may cause drowsiness or dizziness .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2,4-Trimethylpentane-d18. For instance, it should be stored in a well-ventilated place away from light and moisture . It should also be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . Furthermore, it should be handled only in a well-ventilated area or outdoors .
特性
IUPAC Name |
1,1,1,2,3,3,5,5,5-nonadeuterio-2,4,4-tris(trideuteriomethyl)pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18/c1-7(2)6-8(3,4)5/h7H,6H2,1-5H3/i1D3,2D3,3D3,4D3,5D3,6D2,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTMVDHEPJAVLT-FKVAJJEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583757 | |
| Record name | 2,2,4-Tris[(~2~H_3_)methyl](~2~H_9_)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51685-57-5 | |
| Record name | 2,2,4-Tri(methyl-d3)pentane-1,1,1,3,3,4,5,5,5-d9 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51685-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,4-Tris[(~2~H_3_)methyl](~2~H_9_)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 51685-57-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using 2,2,4-Trimethylpentane-d18 in this study?
A1: 2,2,4-Trimethylpentane-d18 is a deuterated form of 2,2,4-trimethylpentane, meaning it has some of its hydrogen atoms replaced with deuterium. This isotopic substitution allows researchers to track specific reaction pathways. [, ] For instance, the detection of products like HOC8D16ONO2 and HOC7D14ONO2 from the 2,2,4-trimethylpentane-d18 reaction confirms the origin of these compounds and helps in delineating the reaction mechanism. [, ]
Q2: What analytical techniques were employed to study the reaction products of 2,2,4-trimethylpentane and its deuterated analog?
A2: The researchers used a combination of gas chromatography with flame ionization detection (GC-FID), combined gas chromatography-mass spectrometry (GC-MS), and in situ atmospheric pressure ionization tandem mass spectrometry (API-MS) to identify and quantify the products formed in the reaction of 2,2,4-trimethylpentane and 2,2,4-trimethylpentane-d18 with OH radicals. [, ] GC-FID was primarily used for quantifying major products like acetone, 2-methylpropanal, and 4-hydroxy-4-methyl-2-pentanone. [, ] Meanwhile, GC-MS and API-MS, including tandem MS experiments, were utilized to identify and structurally characterize a wider range of products, including hydroxynitrates and other oxidized species. [, ]
- Atkinson, R., et al. (2002). Products and mechanism of the reaction of OH radicals with 2,2,4-trimethylpentane in the presence of NO. The Journal of Physical Chemistry A, 106(21), 5069-5076.
- Atkinson, R., et al. (2002). Products and mechanism of the reaction of OH radicals with 2,2,4-trimethylpentane in the presence of NO. _Environmental Science & Technology, 36*(11), 2467-2474.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1368581.png)
